molecular formula C25H14BrCl B13640824 6-Bromo-2-chloro-9,9'-spirobi[fluorene]

6-Bromo-2-chloro-9,9'-spirobi[fluorene]

Cat. No.: B13640824
M. Wt: 429.7 g/mol
InChI Key: DMTGMHIHUMOXJA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-9,9'-spirobi[fluorene] is a halogenated derivative of the 9,9'-spirobifluorene (SBF) scaffold, a rigid, three-dimensional structure comprising two fluorene units connected via a spiro carbon atom. This compound’s unique architecture imparts high thermal stability, tunable electronic properties, and applications in organic electronics, particularly in light-emitting diodes (OLEDs) and hole-transporting materials (HTMs) . The bromine and chlorine substituents at the 6- and 2-positions, respectively, enhance its reactivity for further functionalization while influencing its optoelectronic behavior through steric and electronic effects .

Properties

Molecular Formula

C25H14BrCl

Molecular Weight

429.7 g/mol

IUPAC Name

6-bromo-2-chloro-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14BrCl/c26-15-9-12-23-20(13-15)19-11-10-16(27)14-24(19)25(23)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H

InChI Key

DMTGMHIHUMOXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=C4C=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Bromo-2-chloro-9,9'-spirobi[fluorene] is an organic compound with a unique spirobi[fluorene] structure, consisting of two fluorene units linked by a spiro connection. Its molecular formula is C25H14BrCl, and it has a molecular weight of approximately 429.74 g/mol. The compound features a bromine atom at the 6-position and a chlorine atom at the 2-position of the spirobi[fluorene] framework, which contributes to its chemical reactivity and potential applications in various fields.

Potential Applications

6-Bromo-2-chloro-9,9'-spirobi[fluorene] has potential applications in various fields, including:

  • Organic Electronics The compound's unique electronic properties make it suitable for use in organic electronic devices.
  • Material Science It can be used in polymer matrices.
  • Synthesis of complex organic molecules The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of complex organic molecules.

Chemical Reactivity

The chemical reactivity of 6-bromo-2-chloro-9,9'-spirobi[fluorene] primarily involves nucleophilic substitution reactions due to the presence of the halogen atoms. The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups. Additionally, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of complex organic molecules.

Interaction Studies

Interaction studies involving 6-bromo-2-chloro-9,9'-spirobi[fluorene] focus on its reactivity with biological molecules and other chemical species. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications. Additionally, studying its interactions in polymer matrices could reveal information about its utility in material science.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-9,9’-spirobi[fluorene] is primarily related to its electronic structure. The presence of bromine and chlorine atoms influences the compound’s reactivity and interaction with other molecules. These halogen atoms can participate in halogen bonding, affecting the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Thermal Stability

2,7-Bis(9,9-diphenylacridin-10(9H)-yl)-9,9′-spirobi[fluorene] (SP1) and 2,7-Di(10H-phenothiazin-10-yl)-9,9′-spirobi[fluorene] (SP2)
  • Thermal Properties: SP1 and SP2 exhibit glass transition temperatures (Tg) >150°C, attributed to the rigid spiro core and planar acridine/phenothiazine moieties. SP1’s diphenylacridine further enhances stability .
  • Device Performance: SP2 achieves a higher external quantum efficiency (EQE) of 13.43% compared to SP1, demonstrating the impact of phenothiazine’s electron-donating properties .
SF-MPA-MCz
  • This carbazole-modified SBF derivative shows improved thermal stability and hole mobility due to carbazole’s planar structure, which enhances intermolecular stacking .
Bridged Derivatives (SP2SO2, SP2PO)
  • Heteroatom bridges (e.g., sulfone in SP2SO2, phosphine oxide in SP2PO) introduce dipole moments, altering electronic properties and stability. These modifications are critical for tuning charge transport in HTMs .

Optical and Electronic Properties

Absorption and Emission Profiles
  • Parent SBF Derivatives : Unmodified SBF derivatives exhibit UV absorption peaks at 225–328 nm and photoluminescence (PL) at 390–430 nm .
  • 6-Bromo-2-chloro-SBF : Halogenation likely redshifts absorption/emission due to increased electron-withdrawing effects. Similar brominated analogs (e.g., 2-bromo-SBF) show absorption at ~350 nm and emission at 497–515 nm in silole hybrids .
Quantum Yields and Efficiency
  • Silole-SBF Hybrids : Achieve solid-state photoluminescence quantum yields (ΦPL) of 50–88%, outperforming solution-phase ΦPL (2.5–5.4%) due to restricted intramolecular motion .
  • Low-Yield Systems : Some SBF-based TADF emitters exhibit ΦPL <11% in solution, highlighting challenges in balancing rigidity and emissive efficiency .

Device Performance in OLEDs

Compound Application Key Performance Metrics Reference
24TSF Green OLED Host EQE: 12.6%; Luminous Efficiency: 12.6%
SP2 HTM in OLEDs EQE: 13.43%; Power Efficiency: Superior to NPB
Ortho-linked SBFs Red OLED Host EQE: 10.5% for (ppq)₂Ir(acac) emitter

Solvent-Sensitive and Chiral Derivatives

  • Chiral SBFs with Diphenylamino/Cyano Groups: Exhibit circularly polarized luminescence (CPL) with solvent-dependent emission, enabling applications in chiral optoelectronics .

Key Research Findings

Thermal Stability : Structural rigidity from the spiro core and planar substituents (e.g., carbazole, acridine) enhances thermal stability, critical for device longevity .

Efficiency Trade-offs : While halogenation improves reactivity and electronic tuning, excessive steric bulk or electron-withdrawing effects can reduce ΦPL and charge mobility .

Heteroatom Effects : Bridging with sulfone or phosphine oxide groups introduces dipolar interactions, improving HTM performance but complicating synthesis .

Biological Activity

6-Bromo-2-chloro-9,9'-spirobi[fluorene] is a compound of interest due to its unique structural characteristics and potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

6-Bromo-2-chloro-9,9'-spirobi[fluorene] features a spirobifluorene core with bromine and chlorine substituents. The presence of halogen atoms often enhances the reactivity and biological activity of organic compounds. The molecular formula is C14H8BrClC_{14}H_{8}BrCl, with a molecular weight of approximately 293.56 g/mol.

Antimicrobial Activity

Research indicates that derivatives of fluorene compounds exhibit significant antimicrobial properties. A study highlighted that the electron-withdrawing effects of halogen substituents, such as bromine and chlorine, can enhance antimicrobial efficacy against various bacterial strains. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL in some derivatives .

CompoundBacterial StrainMIC (µg/mL)
6-Bromo-2-chloro-9,9'-spirobi[fluorene]S. aureus50
6-Bromo-2-chloro-9,9'-spirobi[fluorene]E. coli75

Anticancer Activity

Fluorene derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 6-Bromo-2-chloro-9,9'-spirobi[fluorene] may inhibit specific kinases involved in cancer progression, similar to other fluorene-based compounds that have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines . Notably, its structural analogs have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Apoptosis induction
A549 (lung cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated compounds has also been documented. Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from fluorene structures have shown inhibitory effects on these cytokines at concentrations around 10 µg/mL, suggesting that 6-Bromo-2-chloro-9,9'-spirobi[fluorene] could exhibit comparable anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various fluorene derivatives against biofilm-forming bacteria. Results showed that the presence of chlorine significantly enhanced the bioactivity against Pseudomonas aeruginosa, demonstrating the importance of substituent choice in drug design.
  • Anticancer Mechanisms : In vitro studies on breast cancer cell lines treated with fluorene derivatives revealed a marked decrease in cell viability and increased apoptosis markers when compared to untreated controls. The introduction of bromine was found to play a crucial role in enhancing cytotoxicity.

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